molecular formula C13H8Br4O2 B14363207 2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol CAS No. 90382-07-3

2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol

Cat. No.: B14363207
CAS No.: 90382-07-3
M. Wt: 515.8 g/mol
InChI Key: JETDQNJIIFGFTJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol is an aromatic compound characterized by the presence of multiple bromine atoms and hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol typically involves the bromination of phenolic compounds. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, followed by the addition of hydrochloric acid to complete the bromination process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Derivatives: Formed through substitution reactions.

    Oxidized Derivatives: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol is unique due to its specific arrangement of bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

90382-07-3

Molecular Formula

C13H8Br4O2

Molecular Weight

515.8 g/mol

IUPAC Name

2,4-dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol

InChI

InChI=1S/C13H8Br4O2/c14-8-2-6(3-9(15)5-8)1-7-4-10(16)13(19)11(17)12(7)18/h2-5,18-19H,1H2

InChI Key

JETDQNJIIFGFTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC2=CC(=C(C(=C2O)Br)O)Br

Origin of Product

United States

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